

Application Notes: AlphaScreen Assay for Measuring BRD8 Inhibition

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Compound of Interest

Compound Name: *Bromodomain inhibitor-8*

Cat. No.: *B2420348*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 8 (BRD8) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1] This recognition is a critical step in the regulation of gene transcription.[1] BRD8 is a subunit of the NuA4/TIP60 histone acetyltransferase (HAT) complex, which is involved in transcriptional activation, DNA repair, and cell cycle control.[2][3] Dysregulation of BRD8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1]

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay platform ideal for studying biomolecular interactions in a high-throughput format.[4][5] This technology is particularly well-suited for screening and characterizing inhibitors of protein-protein interactions, such as the binding of BRD8 to acetylated histones.

Principle of the Assay

The AlphaScreen assay for BRD8 inhibition is a competitive binding assay. The core principle involves bringing two types of beads, a Donor and an Acceptor bead, into close proximity through a specific biological interaction. When these beads are close, a cascade of chemical reactions is initiated upon laser excitation, resulting in a luminescent signal.[4]

In the context of a BRD8 inhibition assay, a biotinylated probe, which can be a small molecule ligand or an acetylated histone peptide, is attached to a Streptavidin-coated Donor bead. A His-tagged recombinant BRD8 protein is captured by a Nickel Chelate-coated Acceptor bead. The interaction between BRD8 and the biotinylated probe brings the Donor and Acceptor beads together, generating a strong AlphaScreen signal.^{[4][6]}

When a potential inhibitor is introduced, it competes with the biotinylated probe for binding to the BRD8 bromodomain. This disruption of the BRD8-probe interaction prevents the Donor and Acceptor beads from coming into close proximity, leading to a decrease in the AlphaScreen signal. The magnitude of this signal reduction is directly proportional to the inhibitory activity of the compound.^[4]

Key Advantages of the AlphaScreen Assay for BRD8 Inhibition

- **High Sensitivity and Robustness:** The signal amplification inherent to the AlphaScreen technology allows for the detection of interactions with high sensitivity, making it suitable for identifying even weakly binding inhibitors.
- **Homogeneous Format:** The "no-wash" nature of the assay simplifies the workflow, reduces handling steps, and minimizes variability, making it ideal for high-throughput screening (HTS).^[5]
- **Miniaturization:** The assay can be performed in low-volume 384-well or 1536-well plates, conserving precious reagents and compounds.^[7]
- **Quantitative Results:** The assay provides quantitative data, allowing for the determination of inhibitor potency (e.g., IC₅₀ values) and enabling structure-activity relationship (SAR) studies.^[8]

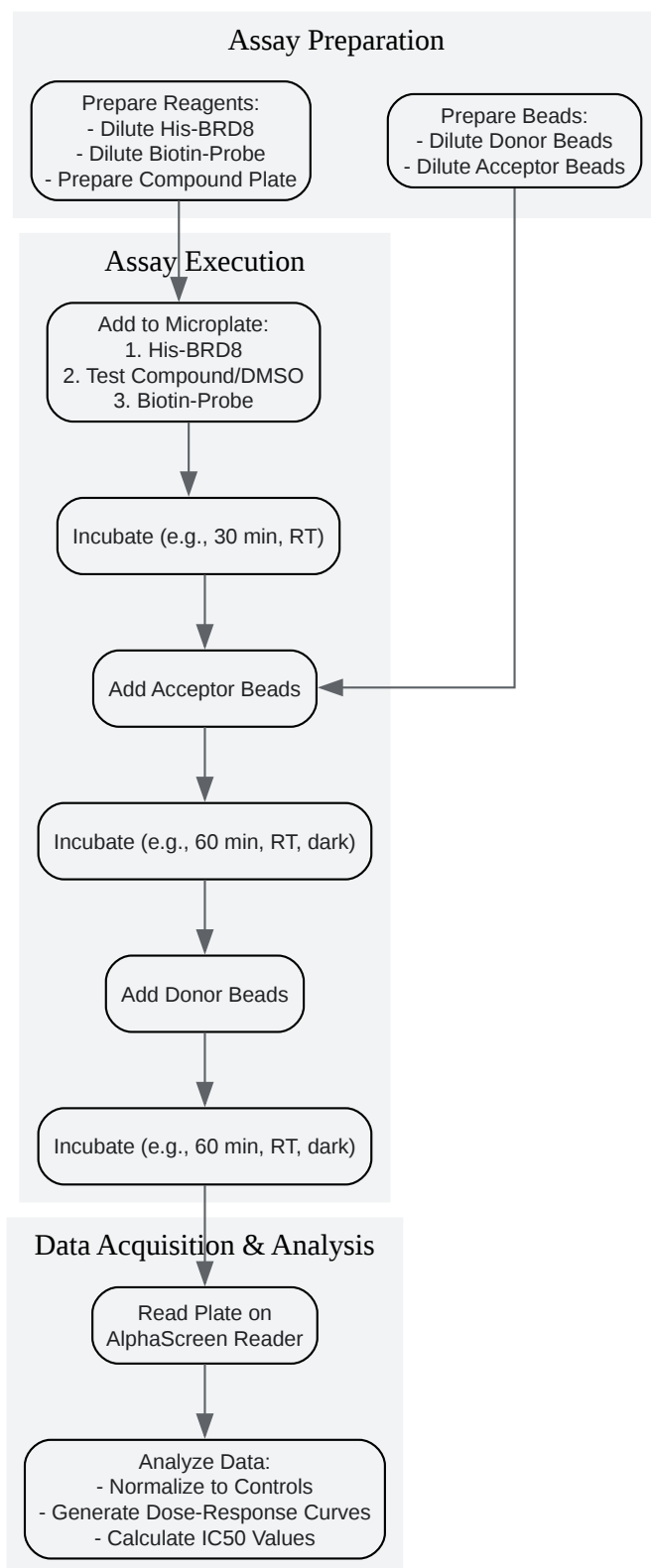
Experimental Protocols

Materials and Reagents

- **Recombinant Protein:** His-tagged human BRD8 (e.g., the N-terminal bromodomain, BRD8(1)).

- Biotinylated Probe: A biotinylated small molecule tracer or a biotinylated acetylated histone H4 peptide.
- AlphaScreen Beads:
 - Streptavidin-coated Donor Beads (PerkinElmer)
 - Nickel Chelate Acceptor Beads (PerkinElmer)
- Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.
- Test Compounds: Small molecule inhibitors dissolved in DMSO.
- Microplates: 384-well or 1536-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer).
- Plate Reader: A microplate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Reader, PerkinElmer).

Experimental Workflow Diagram



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A streamlined workflow for the BRD8 AlphaScreen inhibition assay.

Protocol 1: Assay Development and Optimization

Prior to screening, it is crucial to optimize the concentrations of the key assay components to achieve a robust signal-to-background ratio.

- Protein and Probe Titration:
 - Perform a cross-titration of His-tagged BRD8 and the biotinylated probe.
 - Prepare serial dilutions of His-BRD8 (e.g., from 100 nM to 0.1 nM) and the biotinylated probe (e.g., from 100 nM to 0.1 nM).
 - Add the diluted protein and probe to the wells of a 384-well plate.
 - Add a fixed concentration of Ni-NTA Acceptor beads (e.g., 20 µg/mL) and Streptavidin Donor beads (e.g., 20 µg/mL).
 - Incubate in the dark at room temperature for 1-2 hours.
 - Read the plate and determine the optimal concentrations of protein and probe that yield a robust signal with minimal background.
- DMSO Tolerance:
 - Determine the effect of DMSO on the assay signal by performing a titration of DMSO from 0.1% to 5% (v/v) in the final assay volume.
 - Ensure that the final DMSO concentration used for compound screening does not significantly inhibit the assay signal.

Protocol 2: BRD8 Inhibition Assay (Compound Screening)

- Compound Plating:
 - Prepare serial dilutions of the test compounds in DMSO in a source plate.

- Transfer a small volume (e.g., 100 nL) of the compound dilutions to the 384-well assay plate. Include positive (known inhibitor) and negative (DMSO) controls.
- Reagent Addition:
 - Add the optimized concentration of His-tagged BRD8 to all wells.
 - Add the optimized concentration of the biotinylated probe to all wells.
 - Incubate at room temperature for 30 minutes to allow the compound to interact with the protein.
- Bead Addition and Incubation:
 - Add the Ni-NTA Acceptor beads to all wells.
 - Incubate for 60 minutes at room temperature in the dark.
 - Add the Streptavidin Donor beads to all wells.
 - Incubate for another 60 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis

- Normalization: Normalize the raw data to the negative (DMSO, 100% activity) and positive (a known potent inhibitor, 0% activity) controls.
- Dose-Response Curves: Plot the normalized percent inhibition against the logarithm of the compound concentration.
- IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Quantitative Data Summary

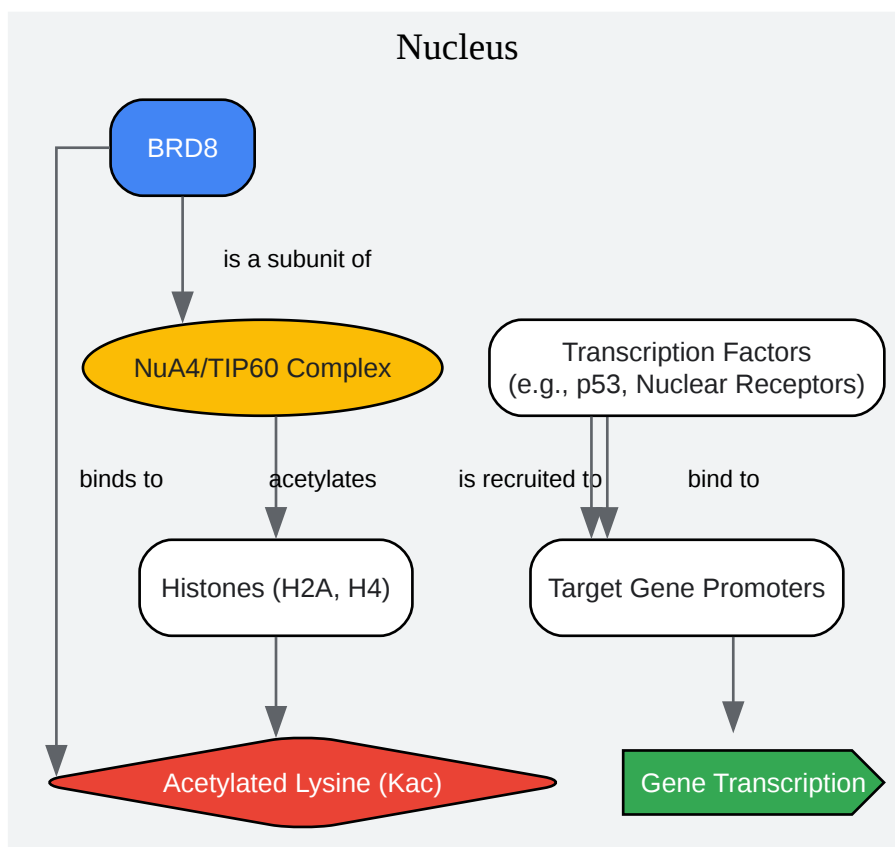
The following table summarizes the inhibitory activities (IC50 values) of several known bromodomain inhibitors against BRD8, as determined by AlphaScreen assays. Data for BRD9 and BRD4 are included for selectivity comparison.[8]

Compound Name	BRD8 IC50 (nM)	BRD9 IC50 (nM)	BRD4 IC50 (nM)
DN01	12	>10,000	>10,000
DN02	48	>10,000	>10,000
BI-9564	970	59	1,200
I-BRD9	>10,000	73	>10,000
BI-7273	>10,000	110	25
JQ1	>10,000	>10,000	77

Data sourced from "Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8".[8]

Signaling Pathway and Assay Principle Diagrams

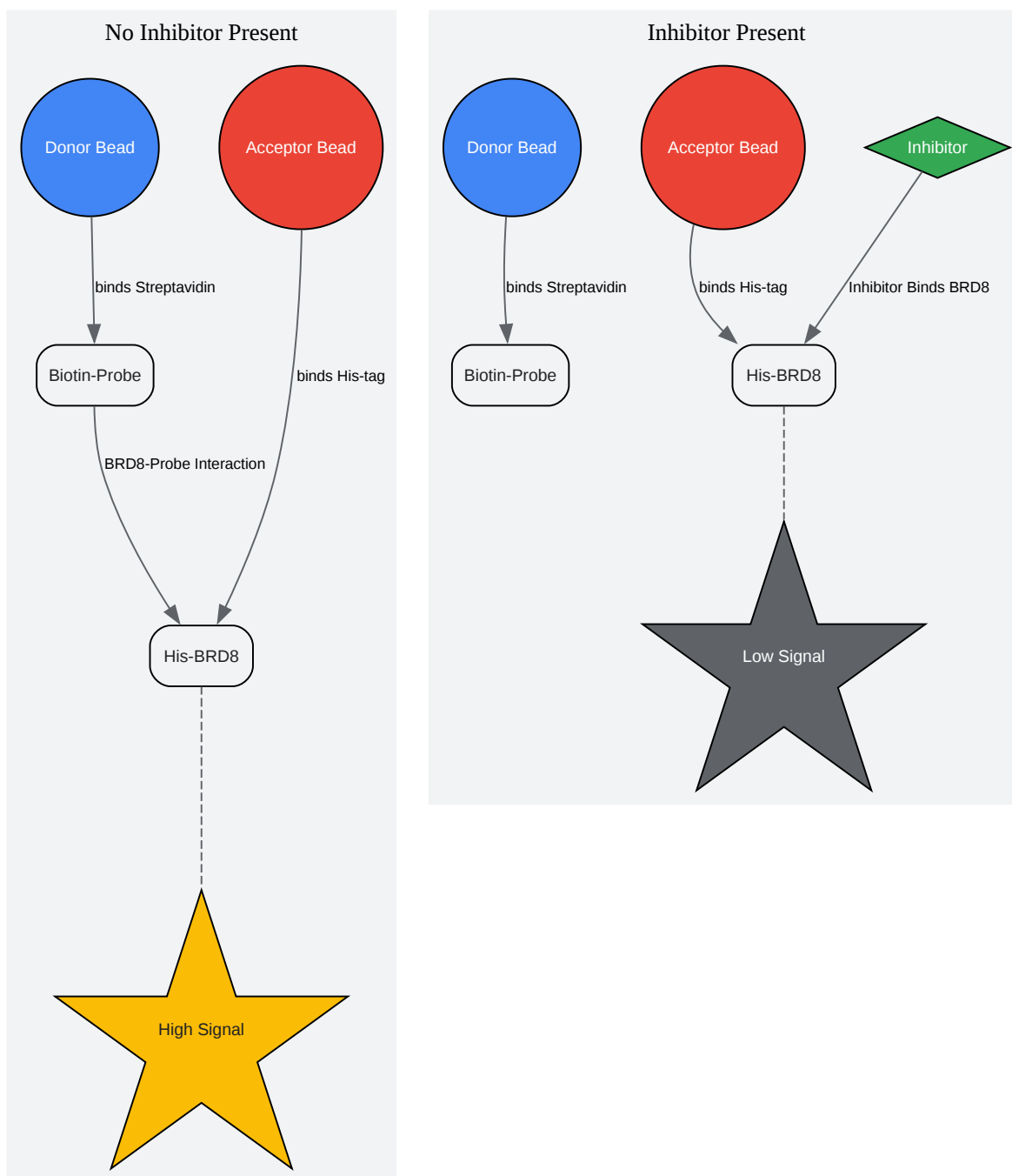
BRD8 Signaling Pathway within the NuA4/TIP60 Complex



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BRD8 functions as a key component of the NuA4/TIP60 complex.

AlphaScreen Assay Principle for BRD8 Inhibition



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Competitive binding in the BRD8 AlphaScreen assay.

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